molecular formula C6H9N3 B089418 3,3'-Iminodipropionitrile CAS No. 111-94-4

3,3'-Iminodipropionitrile

Cat. No.: B089418
CAS No.: 111-94-4
M. Wt: 123.16 g/mol
InChI Key: SBAJRGRUGUQKAF-UHFFFAOYSA-N
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Description

3,3’-Iminodipropionitrile is an organic compound with the molecular formula C6H9N3. It is a clear, colorless to light yellow liquid that is soluble in water. This compound is known for its neurotoxic properties and has been extensively studied as a model for certain neurodegenerative diseases .

Mechanism of Action

Target of Action

The primary targets of 3,3’-Iminodipropionitrile (IDPN) are the vestibular and cochlear hair cells in the inner ear . These cells play a crucial role in maintaining balance and hearing. IDPN has been shown to kill these cells, disrupting normal vestibular function .

Mode of Action

IDPN interacts with its targets by causing neurotoxic effects . It leads to the accumulation of neurofilaments due to the interruption of slow axonal transport, resulting in the formation of proximal axonal swellings . This accumulation is followed by a progressive atrophy of the distal axon, secondary demyelination, and gliosis .

Biochemical Pathways

The biochemical pathways affected by IDPN involve the neurotransmitters, oxidative stress, and inflammation . The exact metabolic pathway for IDPN biodegradation involves cleavage of the imine bond in IDPN via nitrilase, nitrile hydratase, and amidase reactions .

Pharmacokinetics

It’s known that idpn is a synthetic nitrile and its toxicity can cause irreversible movement disorders .

Result of Action

The result of IDPN’s action is the induction of ototoxic and hepatotoxic effects , leading to irreversible movement disorders . In rodents, the loss of vestibular function results in balance-related deficits, including circling behavior, retropulsion, and head bobbing, as well as weight loss .

Action Environment

The action of IDPN can be influenced by environmental factors. For instance, it’s known to be moisture sensitive, and reaction with moisture may lead to a build-up of pressure in sealed bottles . It’s also combustible and incompatible with strong oxidizing agents . Therefore, the storage environment can significantly impact the stability and efficacy of IDPN.

Biochemical Analysis

Biochemical Properties

3,3’-Iminodipropionitrile is a neurotoxic compound that interacts with various biomolecules. It is known to cause a loss of hair cells in the vestibular epithelium of the inner ear in several species of both mammals and non-mammals

Cellular Effects

3,3’-Iminodipropionitrile has been reported to cause a dose-dependent loss of vestibular function in all sex and strain groups of mice . It induces a loss of outer hair cells and synapses between the inner hair cells and primary auditory neurons . The inner hair cells are spared from ototoxic damage .

Molecular Mechanism

The molecular mechanism of 3,3’-Iminodipropionitrile’s action is complex and multifactorial. It is suggested that the roles of neurotransmitters, oxidative stress, and inflammation are involved in the pathogenesis of 3,3’-Iminodipropionitrile-induced neurotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, 3,3’-Iminodipropionitrile exposure causes progressive loss of outer hair cells and synapses over time . Hearing loss consistent with cochlear synaptopathy precedes loss of outer hair cells and synapses and, moreover, recovers if 3,3’-Iminodipropionitrile exposure is stopped before morphological pathology occurs .

Dosage Effects in Animal Models

In animal models, the effects of 3,3’-Iminodipropionitrile vary with different dosages. It has been reported that hair cell loss and supporting cell loss after 3,3’-Iminodipropionitrile treatment is dose-dependent and results in dysfunction of the vestibular system .

Metabolic Pathways

It has been suggested that the compound may be metabolized through non-FMO pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Iminodipropionitrile can be synthesized through the reaction of acrylonitrile with ammonia. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

2CH2=CHCN+NH3HN(CH2CH2CN)22 \text{CH}_2\text{=CHCN} + \text{NH}_3 \rightarrow \text{HN(CH}_2\text{CH}_2\text{CN)}_2 2CH2​=CHCN+NH3​→HN(CH2​CH2​CN)2​

Industrial Production Methods: In industrial settings, the production of 3,3’-Iminodipropionitrile involves the use of large-scale reactors where acrylonitrile and ammonia are combined under specific temperature and pressure conditions. The reaction is monitored to optimize yield and purity .

Types of Reactions:

    Oxidation: 3,3’-Iminodipropionitrile can undergo oxidation reactions, often resulting in the formation of nitrile oxides.

    Reduction: Reduction of 3,3’-Iminodipropionitrile typically leads to the formation of amines.

    Substitution: This compound can participate in substitution reactions, where one of the nitrile groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Scientific Research Applications

3,3’-Iminodipropionitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound is used to study neurodegenerative diseases due to its neurotoxic effects.

    Medicine: Research involving 3,3’-Iminodipropionitrile helps in understanding the mechanisms of diseases like amyotrophic lateral sclerosis.

    Industry: It is used in the production of various chemicals and intermediates.

Comparison with Similar Compounds

    3-Aminopropionitrile: Similar in structure but lacks the iminodipropionitrile linkage.

    Bis(2-cyanoethyl)amine: Another compound with similar nitrile groups but different overall structure.

Uniqueness: 3,3’-Iminodipropionitrile is unique due to its specific neurotoxic effects and its ability to model neurodegenerative diseases. Its structure allows it to interact with neurofilament proteins in a way that other similar compounds do not .

Properties

IUPAC Name

3-(2-cyanoethylamino)propanenitrile
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InChI

InChI=1S/C6H9N3/c7-3-1-5-9-6-2-4-8/h9H,1-2,5-6H2
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InChI Key

SBAJRGRUGUQKAF-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCC#N)C#N
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Molecular Formula

C6H9N3
Record name 3,3'-IMINODIPROPIONITRILE
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DSSTOX Substance ID

DTXSID2041464
Record name 3,3'-Iminobispropanenitrile
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Molecular Weight

123.16 g/mol
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Physical Description

3,3'-iminodipropionitrile is a clear colorless liquid. (NTP, 1992), Colorless liquid; Sensitive to moisture; [HSDB] Yellow viscous liquid; [MSDSonline]
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Boiling Point

343 °F at 10 mmHg (NTP, 1992), 173 °C @ 10 mm Hg, BP: 205 °C @ 25 mm Hg
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Flash Point

230 °F (NTP, 1992), 110 °C
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water, ethanol, acetone, benzene
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Density

1.02 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0165 @ 30 °C
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Vapor Density

3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air= 1)
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Vapor Pressure

1 mmHg at 284 °F (NTP, 1992), 0.00361 [mmHg], Vapor pressure: 1 mm Hg @ 140 °C
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Mechanism of Action

IDPN INDUCES MUCH OF ITS NEUROFILAMENT & AXONAL PATHOLOGY BY WAY OF A SELECTIVE INHIBITION OF SLOW AXOPLASMIC TRANSPORT., (3)H-URIDINE WAS SC INJECTED INTO MICE & AUTORADIOGRAPHS OF SPINAL GANGLIONS AT DIFFERENT INTERVALS PREPD. BY STATISTICAL ANALYSIS OF GRAIN COUNTS IT WAS FOUND THAT, IN NORMAL MICE 1 HR AFTER INJECTION OF PRECURSOR, MOST OF GRAINS WERE LOCALIZED OVER NUCLEUS, 24 HR LATER THEY HAD MIGRATED INTO CYTOPLASM. WHEN MICE RENDERED HYPERACTIVE BY IDPN, THERE WAS INCR LABELLING OF NUCLEAR & CYTOPLASMIC RNA AFTER 1 HR & DECR LABELLING AFTER 24 HR. STATE OF HYPERACTIVITY IS APPARENTLY ASSOC WITH INCR SYNTH & DISAPPEARANCE OF RNA FROM NEURONAL CELL BODIES., BIOGENIC AMINE MOST AFFECTED BY ADMIN TO RATS IN IP DAILY DOSES OF 300 MG/KG FOR 7 DAYS WAS SEROTONIN (5-HT). ON DAY 7, STRIATAL 5-HT LEVELS INCR & ITS METAB, 5-HYDROXYINDOLEACETIC ACID (5-HIAA) LEVELS DECR WHILE IN MEDULLA & MIDBRAIN, 5-HIAA LEVELS INCR. ON DAY 14, SIGNIFICANT REDUCTIONS IN BOTH 5-HT, THE MIDBRAIN, STRIATUM & CORTEX, & 5-HIAA, IN ALL REGIONS EXCEPT THE CORTEX WERE OBSERVED. NOREPINEPHRINE (NE) WAS MARKEDLY INCR IN MEDULLA, MIDBRAIN & STRIATUM ON DAY 7, WHEREAS ON DAY 14 IT WAS WITHIN NORMAL RANGE IN THESE SAME REGIONS. WITH EXCEPTION OF SLIGHT, BUT SIGNIFICANT, INCR IN CORTEX ON DAY 7, DOPAMINE LEVELS IN ALL REGIONS WERE RELATIVELY UNAFFECTED ON DAY 7 & 14., MALE RATS WERE INJECTED SC DAILY WITH 20 MG IDPN FOR 6 DAYS. NEUROLOGICAL SYNDROMES WERE PREVENTED BY L-THYROXINE 200 GAMMA SC. BRAIN GAMMA-AMINOBUTYRIC ACID (GABA) LEVELS INCR SIGNIFICANTLY. BRAIN GLUTAMIC & ASPARTIC ACID LEVELS WERE ALSO INCR, BUT THESE INCR WERE PREVENTED BY L-THYROXINE., For more Mechanism of Action (Complete) data for BETA,BETA'-IMINODIPROPIONITRILE (7 total), please visit the HSDB record page.
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Color/Form

Colorless liquid

CAS No.

111-94-4, 68412-52-2
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Melting Point

21 °F (NTP, 1992), -5.50 °C
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Synthesis routes and methods I

Procedure details

It is also known that the addition of protic solvents has an advantageous effect on the addition reaction of NH3 with acrylonitrile. The addition of steam to the mixture of acrylonitrile and ammonia is disclosed in, for example, Chem. Abstr. Vol. 83, 26879. Usually, however, aqueous ammonia is used in the temperature range from 80° to 130° C. With a ratio of ammonia to acrylonitrile to water of 5-15:1:5-20, 3-aminopropionitrile is obtained, in addition to bis(2-cyanoethyl)amine, in yields of from 57 to 80% (eg. U.S. Pat. No. 3,935,256--62%, DE-A-24 36 651--70%, U.S. Pat. No. 2,448,013--78%, U.S. Pat. No. 2,819,903--59%, Org. Syn. (1947), 27, 3 to 5 - 57%). The disadvantages of these processes using aqueous ammonia arise in the working up or further processing of the product mixture:
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Synthesis routes and methods II

Procedure details

The reaction takes place in a tube reactor which has an internal diameter of 36 mm and a length of 70 cm. At the lower end of the reactor there is a glass frit G 4, manufactured by the Schott Company, Mainz. It is designated 160 D and has a 30 mm diameter. The glass frit functions as a distribution device. The tube has a total volume of 700 ml. and the effective reaction volume (the space used during the reaction) equals 500 ml. 9 liters of gaseous ammonia are fed into the reactor per hour. The gas flows through the glass frit and reacts with the acrylonitrile. In order to monitor the gas conversion, the amount of unreacted gas is determined using a gas meter. 52 ml of acrylonitrile and 3.8 ml of water are pumped hourly into the upper end of the reactor at a rate which corresponds to a space velocity of 0.1 hr-1. After 10 hours of residence time, the reaction mixture is removed at a point above the distribution device located at the lower end of the tube reactor. The yield of bis-(2-cyanoethyl)-amine obtained is 91 %.
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9 L
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52 mL
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3.8 mL
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Synthesis routes and methods III

Procedure details

It is advantageous to introduce the acrylonitrile into the reactor at a space velocity of about 0.05 to 0.6 hr-1. Simultaneously, a gaseous ammonia charge is introduced into the reactor via a distribution device; e.g. a frit at the lower floor of the column, preferably in such an amount that the acrylonitrile and ammonia flow through the reaction chamber at a mole ratio of 2 : 1. According to the method of the present invention, the ammonia is completely absorbed as the gas bubbles rise. Furthermore, the ascending gas bubbles insure an intimate mixing of the reactants and thus an immediate reaction occurs resulting in the formation of bis-(2-cyanoethyl)-amine. The reaction product is removed at the lower end of the reactor above the distribution device. It is recovered as a clear liquid with a water content between 8 and 15% depending on the water concentration in the acrylonitrile. The yields obtained are greater than 90%.
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Synthesis routes and methods IV

Procedure details

This example shows even at the high mole ratio of ammonia to acrylonitrile (7:1) substantial cyanoethylation of APN occurred resulting in large quantities of iminobispropionitrile.
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Synthesis routes and methods V

Procedure details

A 300 cc Hastelloy C autoclave was charged with 10.0 g of 5% palladium on carbon catalyst (50 wt % water wet). The reactor was flushed several times with nitrogen and then hydrogen. Then 123 g of crude IBPN obtained as the distillation residue in Example 1 was pumped into the autoclave. The temperature of the reactor contents was raised to 95°C. and hydrogen was added to provide a pressure of 115 psig. Formaldehyde (as a 55 wt % solution in methanol) was then admitted to the autoclave at a rate of 0.2 ml/min until a total of 66.9 g had been added. The mixture was allowed to react for 3.5 hours at which time analysis by gas chromatography/mass spectroscopy revealed that the IBPN had been completely converted to methyliminobispropionitrile (MIBPN). The reactor contents containing the MIBPN were then cooled and filtered and the methanol and water were removed in vacuo to give a clear light yellow liquid. Little to no reduction of the nitrile to the amine occurred under these conditions as evidenced by the lack of terminal N-methyl derivatives in the GC mass spectrum.
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10 g
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300 mL
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[Compound]
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nitrile
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amine
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[Compound]
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N-methyl
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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